tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

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This Boc-protected, ortho-nitro-substituted aniline equivalent offers dual functionality for streamlined synthesis in medicinal chemistry and crop protection research. Its unique electron-deficient aromatic core enables selective SNAr and reduction chemistry, eliminating extra protection/deprotection steps. Procuring this pre-functionalized intermediate directly reduces process complexity and improves overall yield consistency in multi-step protocols.

Molecular Formula C12H13F3N2O4
Molecular Weight 306.24 g/mol
CAS No. 579474-18-3
Cat. No. B1323330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate
CAS579474-18-3
Molecular FormulaC12H13F3N2O4
Molecular Weight306.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-5-4-7(12(13,14)15)6-9(8)17(19)20/h4-6H,1-3H3,(H,16,18)
InChIKeyPHKCNXWTVZGKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate (CAS 579474-18-3): A Dual-Functionalized Intermediate for Agrochemical and Pharmaceutical Synthesis


tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is a specialized chemical intermediate belonging to the class of ortho-nitro-substituted phenylcarbamates. The compound's structure integrates a tert-butyloxycarbonyl (Boc) protecting group on an aromatic amine and an ortho-nitro group adjacent to a para-trifluoromethyl substituent on the phenyl ring [1]. This specific arrangement of electron-withdrawing groups imparts unique reactivity and stability, making it a key building block in the synthesis of more complex molecules for pesticide development and pharmaceutical research . Its procurement is often driven by the need for a pre-functionalized, protected aniline that can undergo selective transformations.

Why Analogs Cannot Replace tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate in Targeted Syntheses


Direct substitution of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate with a generic alternative is rarely feasible without significant process re-optimization. The compound's value is derived from its precise dual functionality: the ortho-nitro group serves as a masked aniline or a site for nucleophilic aromatic substitution, while the Boc group protects the amine during subsequent synthetic steps . Analogs like 2-nitro-4-(trifluoromethyl)aniline (no Boc protection) or tert-butyl 4-(trifluoromethyl)phenylcarbamate (no nitro group) would require additional, and potentially incompatible, protection/deprotection or nitration steps. This can lead to reduced overall yields, increased by-product formation, and a different impurity profile, directly impacting the cost and efficiency of a multi-step synthesis.

Quantitative Differentiation of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate: A Technical Evidence Guide for Procurement


Melting Point as a Proxy for Crystalline Purity and Handling Ease

The target compound exhibits a sharp melting point of 123-124 °C, which is characteristic of a highly crystalline solid and a reliable indicator of its purity . In contrast, a structurally related intermediate, N-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine, has a significantly lower melting point of 65 °C, suggesting different crystalline packing and potentially different handling and purification properties .

Analytical Chemistry Process Chemistry Quality Control

Certified Purity for Reproducible Downstream Reactions

This compound is commercially available with a certified purity of ≥98% (HPLC) from reputable suppliers . This specification is crucial for ensuring reproducibility in sensitive chemical reactions. In contrast, many generic or lower-grade analogs are often supplied at 95% purity, potentially introducing impurities that can catalyze side reactions, poison catalysts, or complicate purification in subsequent steps.

Synthetic Methodology Quality Assurance Medicinal Chemistry

Validated Role as a Key Intermediate in Agrochemical Patent Literature

The compound is explicitly described as an important intermediate in the synthesis of novel pesticides . Its structural motif (an ortho-nitro, para-trifluoromethyl phenylcarbamate) is foundational to a class of phenylcarbamates claimed for their use as pesticides and fungicides, as documented in patents like US6075049 and EP0858446 [1]. These patents define the criticality of the nitro and trifluoromethyl substituents for biological activity.

Agrochemical Chemistry Patent Analysis Pesticide Synthesis

Storage Stability Profile to Minimize Degradation and Rework

The manufacturer recommends storing this compound at 0-8 °C to ensure long-term stability . This specific requirement is not necessarily shared by all analogs; for example, the unprotected aniline derivative 2-nitro-4-(trifluoromethyl)aniline may be prone to oxidation or other forms of degradation at ambient temperatures, requiring careful handling and storage.

Stability Studies Supply Chain Management Process Development

Key Application Scenarios for tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate in Industrial Research


Synthesis of 2-Amino-4-(trifluoromethyl)aniline Derivatives via Chemoselective Reduction

In a multi-step medicinal chemistry program, this compound serves as a protected and highly electron-deficient aniline equivalent. The nitro group can be chemoselectively reduced to the corresponding amine (e.g., using H₂ and Pd/C) while leaving the acid-labile Boc group intact [1]. This yields a versatile 2-amino-4-(trifluoromethyl)phenylcarbamate intermediate, which can then be selectively deprotected (e.g., with TFA) to reveal the primary aniline for further functionalization, such as amide coupling or reductive amination.

Nucleophilic Aromatic Substitution (SNAr) at the Ortho Position

The strong electron-withdrawing nature of the ortho-nitro and para-trifluoromethyl groups activates the aromatic ring for SNAr reactions. The compound can be used as a substrate for the introduction of various nucleophiles (e.g., amines, alkoxides) at the position para to the nitro group, providing access to diverse functionalized aniline building blocks after subsequent reduction of the nitro group and deprotection of the Boc-carbamate [2].

Building Block for Pesticidal and Fungicidal Phenylcarbamates

Given its direct relevance to patents such as US6075049, this intermediate is ideal for the synthesis of novel phenylcarbamate-based crop protection agents. Researchers can use it to prepare a library of compounds by modifying the carbamate nitrogen, reducing the nitro group, or exploiting the Boc group for further derivatization, thereby exploring structure-activity relationships (SAR) around a known pesticidal core scaffold [1].

Analytical Standard for Monitoring Complex Reactions

The compound's well-defined physical properties (melting point, purity specification) and distinct chromatographic profile make it suitable as an analytical standard [1]. It can be used to calibrate HPLC or GC methods for monitoring the progress of reactions involving similar nitro-trifluoromethyl aromatic intermediates, ensuring accurate quantification and purity assessment in process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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